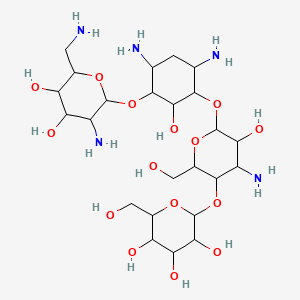

4''-alpha-D-Glucopyranosylkanamycin B

Description

Properties

CAS No. |

84123-75-1 |

|---|---|

Molecular Formula |

C24H47N5O15 |

Molecular Weight |

645.7 g/mol |

IUPAC Name |

2-[4-amino-6-[4,6-diamino-3-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C24H47N5O15/c25-2-7-12(32)14(34)11(29)22(39-7)42-19-5(26)1-6(27)20(18(19)38)43-23-15(35)10(28)21(9(4-31)41-23)44-24-17(37)16(36)13(33)8(3-30)40-24/h5-24,30-38H,1-4,25-29H2 |

InChI Key |

STAYKUHDGMBJKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)N)O)O)OC4C(C(C(C(O4)CN)O)O)N)N |

Origin of Product |

United States |

Advanced Methodologies for Structural Elucidation of Glycosylated Aminoglycoside Conjugates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Determination

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unabridged structural analysis of organic molecules in solution. For a complex oligosaccharide antibiotic such as 4''-alpha-D-Glucopyranosylkanamycin B, a suite of NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity and stereochemistry of the entire molecule.

One-Dimensional (1D) and Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

The initial step in the structural elucidation of 4''-alpha-D-Glucopyranosylkanamycin B involves the acquisition of standard 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information on the number of different types of protons and their immediate electronic environment, while the ¹³C NMR spectrum reveals the number of non-equivalent carbons. However, due to the significant signal overlap in the complex spectra of this molecule, 2D NMR techniques are indispensable.

Correlation SpectroscopY (COSY) is a homonuclear correlation experiment that identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). This is instrumental in identifying the spin systems of the individual monosaccharide units and the deoxystreptamine core. For instance, starting from an anomeric proton, the COSY spectrum allows for the tracing of the proton-proton connectivities around each sugar ring.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with the carbon atom to which it is directly attached. This powerful experiment allows for the unambiguous assignment of carbon signals based on the already assigned proton signals, or vice-versa.

Heteronuclear Multiple Bond Correlation (HMBC) is a heteronuclear experiment that reveals long-range couplings between protons and carbons (typically ²J, ³J, and sometimes ⁴J). This is arguably the most critical experiment for connecting the different structural fragments of 4''-alpha-D-Glucopyranosylkanamycin B. The key HMBC correlations are those across the glycosidic linkages, which definitively establish the connectivity between the glucose, 3-amino-3-deoxy-glucose, 6-amino-6-deoxy-glucose, and the deoxystreptamine units. For example, a correlation between the anomeric proton of the α-D-glucopyranosyl moiety and a carbon atom of the kanamycin (B1662678) B core would confirm the 4''-linkage.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the core Kanamycin B structure, which serves as a foundational reference for the analysis of its glycosylated derivative. The data is based on publicly available information from the Biological Magnetic Resonance Bank (BMRB). bmrb.io

| Ring | Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| I (6-amino-6-deoxy-glucose) | 1' | 99.39 | 5.61 |

| 2' | 71.24 | 3.95 | |

| 3' | 73.84 | 3.69 | |

| 4' | 73.74 | 3.46 | |

| 5' | 71.35 | 3.81 | |

| 6' | 43.20 | 3.46, 3.16 | |

| II (2-deoxystreptamine) | 1 | 50.89 | - |

| 2 | 32.43 | 2.39, 1.80 | |

| 3 | 52.84 | - | |

| 4 | 87.47 | 3.70 | |

| 5 | 76.15 | 3.90 | |

| 6 | 82.38 | 3.77 | |

| III (3-amino-3-deoxy-glucose) | 1'' | 103.11 | 5.15 |

| 2'' | 68.49 | 3.93 | |

| 3'' | 57.71 | 3.66 | |

| 4'' | 75.30 | 3.43 | |

| 5'' | 74.83 | 4.01 | |

| 6'' | 62.60 | 3.81, 3.78 |

Applications of Cryogenic Probe Technology in Microscale Sample Analysis

The structural elucidation of novel or rare glycosylated aminoglycosides often faces the challenge of limited sample availability. Cryogenic probe technology offers a significant enhancement in NMR sensitivity, which can be a decisive factor in such cases. By cooling the detection coils and preamplifiers to cryogenic temperatures (around 20-30 K), thermal noise is substantially reduced. This results in a signal-to-noise ratio improvement of a factor of three to four, or even more. For the analysis of 4''-alpha-D-Glucopyranosylkanamycin B, a cryogenic probe would enable the acquisition of high-quality 2D NMR data on microgram quantities of the compound in a reasonable timeframe. This is particularly advantageous for experiments that are inherently less sensitive, such as HMBC and NOESY, which are crucial for determining the complex structure and stereochemistry of the molecule.

Advanced NMR Pulse Sequences for Elucidating Glycosidic Linkages

The determination of the stereochemistry of the glycosidic linkage (α or β) is of paramount importance. While NOESY data is a primary tool for this, advanced NMR pulse sequences that allow for the precise measurement of long-range heteronuclear coupling constants (ⁿJCH) across the glycosidic bond can provide definitive evidence. For instance, the measurement of the three-bond coupling constant (³J C1',H4'' or ³J H1',C4'') can be highly informative. An α-linkage is typically characterized by a larger ³JCH value compared to a β-linkage. Experiments such as the J-HMBC (Heteronuclear Multiple Bond Correlation with J-evolution) or HSQC-HECADE (Heteronuclear Single Quantum Coherence-Heteronuclear E.COSY-type for Antiparallel and Parallel Correlations with DEcoupling) can be employed to accurately measure these small coupling constants.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a complementary technique to NMR that provides crucial information about the molecular weight and the sequence of monosaccharide units through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MSn) and Tandem MS for Glycoside Fragmentation Patterns

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like glycosylated aminoglycosides, as it typically produces intact protonated molecules [M+H]⁺. High-resolution ESI-MS can provide the accurate mass of the parent ion, which allows for the determination of the elemental composition of 4''-alpha-D-Glucopyranosylkanamycin B.

Tandem mass spectrometry (MS/MS or MSⁿ) is used to induce fragmentation of a selected precursor ion, providing valuable structural information. The fragmentation of glycosylated aminoglycosides in ESI-MS/MS typically involves the cleavage of the glycosidic bonds. The resulting fragment ions correspond to the loss of one or more sugar residues. For 4''-alpha-D-Glucopyranosylkanamycin B, the MS/MS spectrum of the [M+H]⁺ ion would be expected to show a prominent fragment ion corresponding to the loss of the terminal glucose unit (a loss of 162 Da), providing clear evidence for the presence of a glucosyl moiety. Further fragmentation would lead to the characteristic fragmentation pattern of the Kanamycin B core. A review of HPLC analysis of kanamycin discusses the MS/MS spectra and fragmentation pathway of kanamycin B, which is foundational to interpreting the spectra of its glycosylated form. nih.gov

The following table presents the predicted major fragment ions for 4''-alpha-D-Glucopyranosylkanamycin B in positive ion ESI-MS/MS.

| m/z (calculated) | Ion Identity | Description |

| 647.32 | [M+H]⁺ | Protonated parent molecule |

| 485.27 | [M+H - 162.05]⁺ | Loss of the terminal glucose unit |

| 323.18 | [M+H - 162.05 - 162.05]⁺ | Subsequent loss of the 3-amino-3-deoxy-glucose unit |

| 163.06 | [C6H11O5]⁺ | Oxonium ion of the terminal glucose |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF/MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is another soft ionization technique that is highly effective for the analysis of large biomolecules, including oligosaccharides. In MALDI-MS, the analyte is co-crystallized with a matrix that absorbs the laser energy, leading to gentle desorption and ionization of the analyte. MALDI-ToF/MS is known for its high sensitivity and tolerance to complex mixtures. For 4''-alpha-D-Glucopyranosylkanamycin B, MALDI-ToF/MS would be used to rapidly determine its molecular weight with high accuracy. While fragmentation is less common in standard MALDI-ToF, post-source decay (PSD) analysis can be performed to obtain fragmentation information similar to that from ESI-MS/MS. A study on acetylated saponins (B1172615) demonstrated the utility of MALDI-ToF/MS in conjunction with ESI-MS/MS for the structural elucidation of complex glycosides.

High-Resolution Accurate Mass Spectrometry for Elemental Composition Determination

High-Resolution Accurate Mass Spectrometry (HRAMS) is an indispensable tool for the initial characterization of novel compounds like 4''-alpha-D-Glucopyranosylkanamycin B. nih.gov Unlike unit mass resolution spectrometry, HRAMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high precision, typically to within 5 parts per million (ppm) mass error. hilarispublisher.comeuropa.eu This level of accuracy allows for the determination of a molecule's elemental composition from its exact mass. europa.eu

For 4''-alpha-D-Glucopyranosylkanamycin B, with a neutral monoisotopic mass of 645.3069 Da, HRAMS can confidently distinguish its molecular formula, C24H47N5O15, from other potential formulas that might have the same nominal mass. uni.lu The analysis involves ionizing the molecule, often using soft ionization techniques like electrospray ionization (ESI), to form protonated molecules [M+H]+, sodium adducts [M+Na]+, or other species. uni.lu By measuring the m/z of these ions with high accuracy, the elemental formula can be unequivocally established, providing the foundation for all further structural elucidation efforts.

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 646.31418 |

| [M+Na]⁺ | 668.29612 |

| [M+NH₄]⁺ | 663.34072 |

| [M+K]⁺ | 684.27006 |

| [M-H]⁻ | 644.29962 |

Predicted HRAMS data for 4''-alpha-D-Glucopyranosylkanamycin B (C₂₄H₄₇N₅O₁₅). Data sourced from PubChem. uni.lu

Chiroptical Spectroscopy for Absolute Configuration Assignment

The complex three-dimensional structure of 4''-alpha-D-Glucopyranosylkanamycin B is defined by numerous stereocenters. Chiroptical spectroscopy techniques are essential for determining the absolute configuration of these chiral centers.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light by an optically active compound. nih.govyoutube.com A CD spectrum provides information about the secondary structure and absolute configuration of a molecule. nih.gov For a glycosylated aminoglycoside, the CD spectrum is a composite signal arising from all of its chiral chromophores. The n → σ* transitions of the amino groups and the glycosidic linkages contribute to the CD signals. By analyzing the sign and magnitude of the Cotton effects in the spectrum, and often by comparing the data to known reference compounds or to theoretical calculations, the absolute stereochemistry of the various chiral centers, including the anomeric configuration of the glycosidic bonds, can be assigned.

X-ray Crystallography for Solid-State Structural Conformation

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic structure of a molecule. wikipedia.org The technique involves irradiating a single, well-ordered crystal of the compound with a beam of X-rays. The resulting diffraction pattern is measured and analyzed to produce a three-dimensional map of electron density within the crystal, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high precision. wikipedia.orgsci-hub.se

A successful X-ray crystallographic analysis of 4''-alpha-D-Glucopyranosylkanamycin B would provide an unambiguous determination of its complete molecular structure, including the absolute configuration of all stereocenters and the preferred conformation of the glycosidic linkages and pyranose rings in the solid state. However, a significant challenge lies in the crystallization process itself. Large, flexible molecules, particularly complex carbohydrates, are often difficult to crystallize due to their conformational heterogeneity. glycoforum.gr.jp Overcoming this hurdle is a critical and often rate-limiting step in the application of this powerful technique.

| Crystallographic Parameter | Typical Data Obtained |

|---|---|

| Crystal system | e.g., Orthorhombic |

| Space group | e.g., P2₁2₁2₁ |

| Cell dimensions (Å) | a, b, c values (e.g., a=116.7, b=104.3, c=48.5) |

| Resolution (Å) | e.g., 2.5 |

| R-factor / R-free | Values indicating goodness of fit |

Illustrative table of data that would be generated from a successful X-ray crystallography experiment. Parameters are based on typical values for similar biomolecules. nih.gov

Computational Chemistry Approaches to Spectroscopic Data Prediction and Structural Validation

Computational methods are increasingly used to complement experimental data, aiding in the confirmation of proposed structures.

Density Functional Theory (DFT) Calculations for NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation, but complex spectra can be challenging to assign. Density Functional Theory (DFT) has emerged as a powerful tool for predicting NMR chemical shifts with a high degree of accuracy. aps.orgmdpi.com The methodology involves first performing a conformational search to identify the low-energy structures of the molecule. For each stable conformer, the geometry is optimized, and then the magnetic shielding tensors for NMR-active nuclei (such as ¹H and ¹³C) are calculated using a specific functional (e.g., B3LYP, PBE0) and basis set. aps.orgnih.gov

The calculated shielding constants are converted into chemical shifts and are often averaged based on the Boltzmann population of the conformers. These predicted chemical shifts are then compared with the experimentally obtained NMR data. A strong correlation between the calculated and experimental values provides powerful validation for the proposed structure, including the correct assignment of regiochemistry and stereochemistry, such as the α-configuration of the glucopyranosyl linkage in 4''-alpha-D-Glucopyranosylkanamycin B. nih.gov

| Atom | Hypothetical Experimental δ (ppm) | Hypothetical DFT-Calculated δ (ppm) | Δδ (ppm) |

|---|---|---|---|

| C-1'' | 100.2 | 100.5 | -0.3 |

| C-2'' | 83.1 | 82.9 | +0.2 |

| C-4'''' | 72.5 | 72.3 | +0.2 |

| C-6 | 85.4 | 85.7 | -0.3 |

Illustrative comparison of hypothetical experimental and DFT-calculated ¹³C NMR chemical shifts for selected carbon atoms in 4''-alpha-D-Glucopyranosylkanamycin B to demonstrate the validation process.

Molecular Dynamics Simulations for Conformational Analysis of Glycosidic Bonds

The inherent flexibility of the glycosidic bonds that link the various sugar and aminocyclitol units in aminoglycoside conjugates like 4''-alpha-D-Glucopyranosylkanamycin B is a critical determinant of their three-dimensional structure and, consequently, their biological activity. Molecular Dynamics (MD) simulations have emerged as a powerful computational methodology to explore the conformational landscape of these complex molecules at an atomic level of detail. nih.govnih.gov This approach allows for the characterization of the dynamic behavior of the glycosidic linkages, providing insights that are often complementary to experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. nih.govacs.org

MD simulations model the motions of atoms in a molecule over time by numerically solving Newton's equations of motion. nih.gov The forces between atoms are calculated using a molecular mechanics force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. nih.govsilcsbio.com For carbohydrates and their derivatives, specialized force fields such as CHARMM with carbohydrate-specific extensions and AMBER with the GLYCAM parameter set are commonly employed to ensure accurate representation of the unique stereoelectronic effects present in glycosylated molecules. ambermd.orgacs.orgnih.govambermd.orgmaynoothuniversity.ie

In the context of 4''-alpha-D-Glucopyranosylkanamycin B, an MD simulation would typically involve defining the initial 3D structure of the molecule, solvating it in a box of explicit water molecules to mimic physiological conditions, and adding counter-ions to neutralize the system. psu.edu The system is then subjected to energy minimization to remove any steric clashes, followed by a period of heating and equilibration to bring it to the desired temperature and pressure. Finally, a production simulation is run for a duration sufficient to sample the relevant conformational space of the glycosidic bonds. nih.govpsu.edu

The primary focus of the conformational analysis of the glycosidic bonds is the study of the torsional or dihedral angles that define the relative orientation of the linked rings. For a typical glycosidic linkage, these are denoted as Φ and Ψ. nih.gov In the case of the α(1→4) linkage between the glucose and the 3-amino-3-deoxy-α-D-glucopyranosyl moiety in 4''-alpha-D-Glucopyranosylkanamycin B, these angles would describe the rotation around the C1'-O4 and O4-C4 bonds, respectively. The analysis of the simulation trajectory provides the probability distribution of these dihedral angles, revealing the most stable or preferred conformations.

Advanced simulation techniques, such as replica exchange molecular dynamics (REMD), are often utilized to enhance the sampling of the conformational space. acs.orgnih.gov REMD runs multiple simulations of the system at different temperatures simultaneously, with exchanges between replicas allowed at regular intervals. This facilitates the crossing of high-energy barriers, leading to a more comprehensive exploration of the potential energy surface. nih.gov

The results from MD simulations can be validated by comparing them with experimental data. For instance, calculated nuclear Overhauser effect (NOE) distances and J-coupling constants across the glycosidic linkage can be compared with those obtained from NMR experiments. nih.govacs.org A strong correlation between the simulated and experimental data lends confidence to the accuracy of the computational model.

Research Findings from Molecular Dynamics Simulations

Key parameters that would be analyzed from an MD simulation of 4''-alpha-D-Glucopyranosylkanamycin B include:

Dihedral Angle Distributions: The primary output would be the probability distributions for the glycosidic torsion angles (Φ and Ψ) for each linkage. This reveals the preferred low-energy conformations. For instance, the α(1→4) linkage would be expected to exhibit a specific set of preferred (Φ, Ψ) combinations.

Potential of Mean Force (PMF): PMF calculations can be performed to map the free energy landscape as a function of the glycosidic dihedral angles. This provides a quantitative measure of the energy barriers between different conformational states.

Intramolecular Hydrogen Bonding: The analysis of hydrogen bond formation and breakage across the glycosidic linkages and between the different rings of the molecule is crucial. These interactions can significantly stabilize certain conformations. nih.gov

Solvent Interactions: The simulation also provides information on the hydration of the molecule and the role of water in mediating intramolecular interactions, which can influence the conformational equilibrium of the glycosidic bonds. nih.gov

The following interactive table represents a hypothetical, yet realistic, set of results from an MD simulation analysis of the key glycosidic linkages in 4''-alpha-D-Glucopyranosylkanamycin B.

| Glycosidic Linkage | Dihedral Angles | Predominant Conformation (degrees) | Secondary Conformation (degrees) | Energy Barrier (kcal/mol) | Key Intramolecular H-bonds |

| Glucose - Ring I (α1→4) | Φ (O5''-C1''-O4'-C4') Ψ (C1''-O4'-C4'-C5') | (80 ± 15, 90 ± 20) | (-60 ± 15, 150 ± 20) | 3.5 | O2''-H --- O3' |

| Ring I - Ring II (α1→6) | Φ (O5'-C1'-O6-C6) Ψ (C1'-O6-C6-C5) | (75 ± 10, 170 ± 15) | (70 ± 10, -70 ± 15) | 2.8 | None |

Note: The data in this table is illustrative and based on typical values observed for similar glycosidic linkages in related compounds.

These findings from molecular dynamics simulations provide a dynamic structural model that complements static experimental data, offering a deeper understanding of the conformational properties of 4''-alpha-D-Glucopyranosylkanamycin B that are essential for its biological function.

Molecular Mechanism of Action Studies: Biochemical Interactions with Cellular Targets

Ribosomal Binding and Inhibition of Protein Synthesis at the Molecular Level

Aminoglycoside antibiotics, including the parent compound kanamycin (B1662678) B, are known to exert their antibacterial effects by targeting the bacterial ribosome, a crucial cellular machine responsible for protein synthesis. nih.gov They bind with high affinity to the 30S ribosomal subunit, specifically to the A-site on the 16S ribosomal RNA. nih.gov This binding event disrupts the fidelity of protein synthesis, leading to the misreading of the mRNA codon and the incorporation of incorrect amino acids into the growing polypeptide chain. ethz.chuni.lu This results in the production of non-functional or aberrant proteins, which can have downstream detrimental effects on the bacterial cell, ultimately leading to cell death. ethz.ch Some aminoglycosides can also interfere with the initiation of protein synthesis or block the translocation of the ribosome along the mRNA. nih.gov

Site-Specific Interaction Analysis with Ribosomal RNA and Proteins

For kanamycins, the interaction with the ribosomal A-site is critical for their antibiotic activity. nih.govnih.gov Studies on kanamycin B and its analogues have shown that specific chemical groups on the molecule are crucial for this interaction. For instance, substituents on the glucopyranosyl moiety (ring I) play a significant role in binding. nih.govnih.gov While the precise interactions of the 4''-alpha-D-glucopyranosyl group of the target compound with the ribosome have not been documented, research on other derivatives suggests that modifications at the 4''-position can be accommodated and can influence biological activity. researchgate.net

Biophysical Characterization of Compound-Target Complexes (e.g., binding affinities)

Detailed biophysical data, such as dissociation constants (Kd) that quantify the binding affinity of 4''-alpha-D-Glucopyranosylkanamycin B to the ribosome, are not available in the current scientific literature. Such data is essential for a precise understanding of the potency of the compound-target interaction.

Enzyme Inhibition and Allosteric Modulation by Glycosylated Aminoglycosides

There is no specific information available regarding the ability of 4''-alpha-D-Glucopyranosylkanamycin B to act as an enzyme inhibitor or an allosteric modulator. While some derivatives of kanamycin B have been studied for their effects on certain enzymes, such as phospholipases, these findings cannot be directly attributed to the target compound. ethz.ch

Interaction with Nucleic Acids (DNA/RNA) and Proteins at a Fundamental Biochemical Level

Beyond the well-established interaction with ribosomal RNA, the ability of 4''-alpha-D-Glucopyranosylkanamycin B to bind to other nucleic acids, such as DNA or non-ribosomal RNA, has not been investigated. As polycationic molecules, aminoglycosides have a general affinity for nucleic acids. researchgate.net Furthermore, studies have shown that alpha(1,4)-linked glucopyranose chains can interact with the minor groove of DNA, suggesting a potential, though unconfirmed, avenue of interaction for the 4''-alpha-D-glucopyranosyl moiety.

Structure-Activity Relationships Elucidation at the Molecular Target Interface

Structure-activity relationship (SAR) studies on the kanamycin class of aminoglycosides have provided valuable insights into how chemical modifications affect their antibiotic activity. nih.govnih.gov For instance, the number and position of amino and hydroxyl groups on the sugar rings are critical determinants of their interaction with the ribosomal A-site and their effectiveness as antibiotics. nih.govnih.gov One study on kanamycin B derivatives demonstrated that attaching an alkyl chain at the O-4'' position could convert the antibacterial agent into an antifungal one, indicating that this position is a key site for modulating biological activity. researchgate.net However, a specific SAR analysis detailing the impact of the 4''-alpha-D-glucopyranosyl substitution on the molecular target interactions of kanamycin B is not available.

Molecular Mechanisms of Resistance to Glycosylated Aminoglycosides: a Biochemical and Genetic Perspective

Enzymatic Inactivation Mechanisms

The most prevalent mechanism of acquired resistance to aminoglycosides in clinical bacterial isolates is the production of aminoglycoside-modifying enzymes (AMEs). mdpi.comnih.gov These enzymes, often encoded by genes located on mobile genetic elements like plasmids and transposons, catalyze the covalent modification of the antibiotic. nih.gov This modification sterically hinders the binding of the aminoglycoside to its target, the 16S ribosomal RNA (rRNA), thereby negating its inhibitory effect on protein synthesis. nih.govwikipedia.org There are three main families of AMEs: Aminoglycoside Phosphotransferases (APHs), Aminoglycoside Acetyltransferases (AACs), and Aminoglycoside Nucleotidyltransferases (ANTs). mdpi.comfrontiersin.org

Aminoglycoside Phosphotransferases, also known as aminoglycoside kinases, inactivate aminoglycosides by catalyzing the ATP-dependent phosphorylation of hydroxyl groups on the antibiotic's sugar rings. wikipedia.orgimrpress.com For Kanamycin (B1662678) B, a 4,6-disubstituted deoxystreptamine aminoglycoside, the most clinically significant phosphorylation occurs at the 3'-hydroxyl group, a reaction catalyzed by APH(3') enzymes. mdpi.comwikipedia.org This modification is a primary mechanism of resistance in many Gram-positive and Gram-negative bacteria. nih.govwikipedia.org

The structure of 4''-alpha-D-Glucopyranosylkanamycin B retains the critical 3'-hydroxyl group found in the parent Kanamycin B molecule. Therefore, it is highly probable that APH(3') enzymes can recognize and phosphorylate this derivative, conferring resistance. Another class, APH(2''), phosphorylates the 2''-hydroxyl group, a modification that also leads to high-level resistance to kanamycins and gentamicins. nih.gov The presence of the bulky α-D-glucopyranosyl moiety at the 4''-position is unlikely to sterically prevent the action of APH enzymes targeting the 3' or 2'' positions on other rings of the molecule.

Aminoglycoside Acetyltransferases are a diverse family of enzymes that utilize acetyl-Coenzyme A to acetylate various amino groups on the aminoglycoside structure. nih.govfrontiersin.org The AAC(6') subfamily is particularly widespread and confers resistance to a broad range of aminoglycosides, including the kanamycins, by acetylating the 6'-amino group. frontiersin.orgmicrobialcell.com Another enzyme, AAC(3), modifies the 3-amino group, which is also a common mechanism of resistance. nih.gov

For 4''-alpha-D-Glucopyranosylkanamycin B, the primary sites for acetylation, such as the 6'-amino group, remain unmodified compared to Kanamycin B. Structural studies of AAC enzymes show a relatively open active site capable of accommodating various aminoglycoside substrates. microbialcell.com The addition of a glucose residue at the 4''-position is spatially distant from the 6'-amino group and is therefore not expected to interfere with the binding and catalytic activity of AAC(6') enzymes. Consequently, 4''-alpha-D-Glucopyranosylkanamycin B is likely to be a substrate for these enzymes, leading to its inactivation.

Aminoglycoside Nucleotidyltransferases, or adenylyltransferases, inactivate aminoglycosides by catalyzing the transfer of a nucleotidyl group, typically AMP from an ATP donor, to a hydroxyl group on the antibiotic. mdpi.comdrugbank.comfrontiersin.org Several ANT enzymes can confer resistance to Kanamycin B. ANT(2''), for instance, modifies the 2''-hydroxyl group and is a significant cause of resistance, particularly in staphylococci and enterococci. mdpi.comnih.gov Another enzyme, ANT(4'), inactivates kanamycins by modifying the 4'-hydroxyl group. drugbank.com

The defining feature of 4''-alpha-D-Glucopyranosylkanamycin B is the glycosidic bond at the 4''-hydroxyl group. This modification inherently protects this specific position from the action of any potential ANT(4'') enzyme. However, other hydroxyl groups, such as the 2''-OH and 4'-OH, remain susceptible to modification by their respective ANT enzymes. The bulky glucose substituent at the 4'' position could potentially influence the binding affinity of ANTs acting on the adjacent 2'' position, but complete inhibition is unlikely without specific biochemical analysis.

The effectiveness of an AME against a specific aminoglycoside is determined by its substrate specificity, which can be quantified by kinetic parameters such as the Michaelis constant (Km) and the catalytic rate (kcat). While direct kinetic data for 4''-alpha-D-Glucopyranosylkanamycin B are not available, the substrate profiles of known AMEs for Kanamycin B provide a strong basis for inferring its susceptibility. researchgate.net

Kanamycin B is known to be a substrate for a wide array of modifying enzymes. researchgate.net The development of semisynthetic aminoglycosides like amikacin (B45834) and arbekacin (B1665167) involved chemical modifications at sites targeted by AMEs to evade resistance. nih.govnih.gov For example, the addition of an L-HABA (L-(-)-4-amino-2-hydroxybutyryl) group at the N-1 position of Kanamycin A to create amikacin protects it from several AMEs, including APH(3') and AAC(6'). nih.gov The modification in 4''-alpha-D-Glucopyranosylkanamycin B, however, is not at a primary site of enzymatic attack but rather at a more peripheral position. This suggests that it would likely remain susceptible to the major AMEs that inactivate the parent compound, Kanamycin B.

Table 1: Major Aminoglycoside-Modifying Enzymes (AMEs) Acting on Kanamycin B and Predicted Susceptibility of 4''-alpha-D-Glucopyranosylkanamycin B

| Enzyme Class | Specific Enzyme (Example) | Site of Modification on Kanamycin B | Predicted Susceptibility of 4''-alpha-D-Glucopyranosylkanamycin B | Reference(s) |

| Phosphotransferases (APH) | APH(3')-Ia | 3'-Hydroxyl | Susceptible | wikipedia.org, mdpi.com |

| APH(2'')-Ib | 2''-Hydroxyl | Susceptible | mdpi.com, nih.gov | |

| Acetyltransferases (AAC) | AAC(6')-Ie | 6'-Amino | Susceptible | frontiersin.org, microbialcell.com |

| AAC(2')-Ic | 2'-Amino | Susceptible | nih.gov | |

| AAC(3)-I | 3-Amino | Susceptible | nih.gov | |

| Nucleotidyltransferases (ANT) | ANT(2'')-Ia | 2''-Hydroxyl | Susceptible | mdpi.com, nih.gov |

| ANT(4')-Ia | 4'-Hydroxyl | Susceptible | drugbank.com |

Target Site Modification Mechanisms

A second major strategy employed by bacteria to resist aminoglycosides involves the modification of the antibiotic's target, the bacterial ribosome. nih.gov This prevents the drug from binding and interfering with protein synthesis. These mechanisms typically involve enzymatic methylation of the 16S rRNA or, less commonly, point mutations in the genes encoding the rRNA. rsc.orgfrontiersin.org

The primary target of aminoglycosides, including the kanamycins, is the A-site of the 16S rRNA within the 30S ribosomal subunit. mdpi.com Bacteria can acquire resistance by expressing specific 16S rRNA methyltransferases. These enzymes methylate key nucleotides within the A-site, which disrupts the binding of a wide range of aminoglycosides. frontiersin.org

The most clinically significant methyltransferases are those that modify either adenosine (B11128) at position 1408 (A1408) or guanosine (B1672433) at position 1405 (G1405) (E. coli numbering). frontiersin.org For example, the ArmA (aminoglycoside resistance methyltransferase) and NpmA enzymes methylate A1408 and G1405, respectively. Methylation at A1408 confers high-level resistance to 4,6-disubstituted aminoglycosides like kanamycin and amikacin. frontiersin.org Because this resistance mechanism alters the drug's target rather than the drug itself, it is effective against a broad spectrum of aminoglycosides. Therefore, it is certain that bacterial strains expressing these 16S rRNA methyltransferases would exhibit resistance to 4''-alpha-D-Glucopyranosylkanamycin B.

Point mutations in the 16S rRNA gene (rrs) can also confer resistance by altering the structure of the A-site. nih.gov A common mutation is the A1408G substitution, which has been shown to result in high-level resistance to kanamycin. Other mutations, such as C1409U or G1491U, can also reduce susceptibility. While chromosomal mutations are generally less prevalent than acquired modifying enzymes or methyltransferases, they represent a stable, vertically transmissible form of resistance. ijmedrev.com

Table 2: Target Site Modifications Conferring Resistance to Kanamycins

| Mechanism | Enzyme/Mutation | Site of Modification | Effect on Kanamycin Binding | Reference(s) |

| rRNA Methylation | ArmA, Rmt family | m7G1405 in 16S rRNA | Steric hindrance, loss of H-bonds | frontiersin.org |

| KamB, NpmA | m1A1408 in 16S rRNA | Steric hindrance, loss of H-bonds | frontiersin.org | |

| Cfr | m8A2503 in 23S rRNA | Affects binding of multiple antibiotic classes | elifesciences.org | |

| Point Mutation | A1408G | 16S rRNA gene (rrs) | Disrupts key drug-rRNA interactions | nih.gov |

| C1409U | 16S rRNA gene (rrs) | Alters A-site conformation | researchgate.net |

Structural Basis of Modified Target Recognition by Glycosylated Aminoglycosides

The primary target of aminoglycoside antibiotics, including kanamycin derivatives, is the bacterial ribosome. These antibiotics bind to the A-site on the 16S rRNA of the 30S ribosomal subunit, a critical region for decoding messenger RNA (mRNA). This binding disrupts protein synthesis, leading to mistranslation and ultimately bacterial cell death. However, bacteria have evolved mechanisms to alter this target site, thereby reducing the binding affinity of aminoglycosides.

One of the most clinically significant alterations is the enzymatic modification of the ribosome itself, most commonly through methylation of specific nucleotides within the A-site by 16S rRNA methyltransferases. These enzymes are often acquired through horizontal gene transfer. For instance, N7-G1405 methyltransferases confer resistance to 4,6-disubstituted 2-deoxystreptamine (B1221613) (2-DOS) aminoglycosides like kanamycin. nih.gov Methylation at the N7 position of guanine (B1146940) 1405 (G1405) introduces a bulky methyl group that sterically hinders the binding of these aminoglycosides. nih.gov

Another, though less common, mechanism of target-based resistance involves mutations in the 16S rRNA gene (rrs). nih.gov These mutations can alter the conformation of the A-site, preventing effective drug binding. The impact of the 4''-alpha-D-glucopyranosyl group on the binding to a mutated ribosome would depend on the specific mutation and its effect on the A-site's three-dimensional structure.

Efflux Pump Systems and Altered Membrane Permeability at a Molecular Level

Efflux pumps are membrane-spanning protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. This mechanism reduces the intracellular concentration of the antibiotic, preventing it from reaching its ribosomal target. Several families of efflux pumps contribute to aminoglycoside resistance.

Characterization of Transporter Proteins Involved in Efflux

While specific studies characterizing the efflux of 4''-alpha-D-Glucopyranosylkanamycin B are limited, it is known that general efflux systems can transport aminoglycosides. The Resistance-Nodulation-Division (RND) family is a major contributor to multidrug resistance in Gram-negative bacteria. In some bacteria, such as Pseudomonas aeruginosa, the MexXY-OprM efflux system is known to extrude aminoglycosides.

The Multidrug and Toxic Compound Extrusion (MATE) family of transporters are another class of efflux pumps capable of transporting aminoglycosides like kanamycin. nih.gov These pumps are typically energized by a proton or sodium ion gradient. It is conceivable that these or other broad-spectrum efflux pumps could recognize and transport 4''-alpha-D-Glucopyranosylkanamycin B. The addition of a glucopyranosyl group might, however, alter its recognition and efficiency of transport by these pumps compared to kanamycin B.

Bioenergetics of Efflux Mechanisms

The majority of efflux pumps involved in antibiotic resistance are primary or secondary active transporters.

Primary Active Transporters , such as those belonging to the ATP-binding cassette (ABC) superfamily, utilize the energy derived from ATP hydrolysis to drive the transport of substrates across the cell membrane.

Secondary Active Transporters , which include the RND and MATE families, harness the energy stored in electrochemical gradients, such as the proton motive force (PMF) or sodium motive force (SMF), to expel antibiotics. These transporters function as antiporters, coupling the efflux of the drug to the influx of protons or sodium ions.

The specific energy source for an efflux pump capable of transporting 4''-alpha-D-Glucopyranosylkanamycin B would depend on the family to which the pump belongs.

Genetic Determinants and Transfer Mechanisms of Resistance Elements

Resistance to aminoglycosides is frequently disseminated through the acquisition of mobile genetic elements that carry resistance genes.

Plasmid-Mediated and Transposon-Associated Resistance Genes

Genes encoding aminoglycoside-modifying enzymes (AMEs) and 16S rRNA methyltransferases are often located on plasmids and transposons. This mobility facilitates their spread among different bacterial species and strains. For instance, genes like aph(3')-IIIa, which confers resistance to kanamycin, have been identified on plasmids. asm.org Similarly, transposons are known to carry a variety of resistance genes, including those targeting aminoglycosides. youtube.com

While there is no specific published evidence detailing plasmids or transposons that uniquely confer resistance to 4''-alpha-D-Glucopyranosylkanamycin B, it is highly probable that the genetic determinants of resistance to its parent compound, kanamycin B, would be found on such mobile elements. The table below lists some enzymes that confer resistance to kanamycin and are often found on plasmids and transposons.

| Enzyme Class | Gene Example | Modification |

| Aminoglycoside Phosphotransferase (APH) | aph(3')-IIIa | Phosphorylation |

| Aminoglycoside Acetyltransferase (AAC) | aac(6')-Ib | Acetylation |

| Aminoglycoside Nucleotidyltransferase (ANT) | ant(2")-Ia | Adenylylation |

It is important to note that the 4''-glucopyranosyl modification could potentially influence the susceptibility of the compound to these enzymes. For an AME to inactivate 4''-alpha-D-Glucopyranosylkanamycin B, the enzyme must be able to accommodate the bulkier substrate in its active site. Structural studies of AMEs with various aminoglycosides have shown that the active sites can be quite specific. asm.org

Horizontal Gene Transfer (HGT) of Aminoglycoside Resistance Elements

Horizontal gene transfer (HGT) is the primary mechanism for the rapid dissemination of antibiotic resistance genes throughout bacterial populations. There are three main mechanisms of HGT:

Conjugation: The transfer of genetic material, typically plasmids, between bacterial cells through direct contact. This is a highly efficient mechanism for spreading resistance genes. nih.gov

Transduction: The transfer of bacterial DNA from one bacterium to another via a bacteriophage (a virus that infects bacteria).

Transformation: The uptake and incorporation of naked DNA from the environment by a recipient bacterial cell.

The genes conferring resistance to aminoglycosides are frequently found on conjugative plasmids and transposons, making HGT a major driver of the spread of aminoglycoside resistance. nih.gov Although direct evidence for the HGT of resistance determinants specific to 4''-alpha-D-Glucopyranosylkanamycin B is lacking, the general principles of HGT for aminoglycoside resistance are well-established and would likely apply. The presence of resistance genes on mobile elements ensures their transfer to a broad range of bacterial pathogens, contributing to the challenge of treating bacterial infections.

Evolutionary Trajectories of Resistance Development in Model Systems

The emergence of resistance to glycosylated aminoglycosides, such as 4''-alpha-D-Glucopyranosylkanamycin B, is a significant concern in the sustained efficacy of this class of antibiotics. Studies of evolutionary trajectories in model systems provide critical insights into the genetic and biochemical pathways that lead to resistance. While direct in vitro evolution studies specifically targeting 4''-alpha-D-Glucopyranosylkanamycin B are not extensively documented, a wealth of information can be extrapolated from research on its parent compound, kanamycin, and the broader class of aminoglycosides. These studies reveal that the evolutionary pathways to resistance are often multifaceted, involving a combination of enzymatic inactivation, target site modification, and alterations in drug transport.

The primary and most clinically significant mechanism of resistance to aminoglycosides is the enzymatic modification of the antibiotic molecule by aminoglycoside-modifying enzymes (AMEs). oup.comnih.govmdpi.com These enzymes are typically encoded by genes located on mobile genetic elements such as plasmids and transposons, facilitating their rapid dissemination among bacterial populations. oup.comoup.com There are three main classes of AMEs based on the type of chemical modification they catalyze:

Aminoglycoside Acetyltransferases (AACs): These enzymes transfer an acetyl group from acetyl-CoA to an amino group on the aminoglycoside.

Aminoglycoside Nucleotidyltransferases (ANTs): These enzymes transfer a nucleoside monophosphate (usually from ATP) to a hydroxyl group.

Aminoglycoside Phosphotransferases (APHs): These enzymes transfer a phosphate (B84403) group from ATP to a hydroxyl group on the antibiotic. nih.govmdpi.com

The addition of a 4''-alpha-D-glucopyranosyl moiety to kanamycin B is a strategy to potentially evade recognition by some of these enzymes. However, the evolutionary response of bacteria can involve the selection of mutations in existing AME genes or the acquisition of new AMEs that can accommodate this modified substrate. The specific evolutionary trajectory would likely depend on the selective pressure exerted by the antibiotic and the genetic repertoire of the bacterial population.

Another significant evolutionary pathway to aminoglycoside resistance involves modifications of the bacterial ribosome, the target of these antibiotics. nih.gov Aminoglycosides bind to the 16S rRNA component of the 30S ribosomal subunit, leading to mistranslation and inhibition of protein synthesis. nih.gov Resistance can arise through:

Mutations in Ribosomal RNA: Point mutations in the 16S rRNA gene can alter the binding site of the aminoglycoside, reducing its affinity and rendering it less effective. However, in many bacteria with multiple copies of the 16S rRNA gene, this is a less common mechanism. nih.gov

Ribosomal Protein Mutations: Mutations in genes encoding ribosomal proteins, such as the S12 protein, can also confer resistance. nih.gov

Ribosomal Methylation: A clinically emerging mechanism is the post-transcriptional methylation of the 16S rRNA by 16S rRNA methyltransferases. nih.govnih.govmednexus.org These enzymes, often encoded by plasmid-mediated genes like armA and rmtB, can confer high-level resistance to a broad range of aminoglycosides. mednexus.orgnih.gov

In vitro evolution experiments with kanamycin have provided valuable data on the step-wise acquisition of resistance. Studies using Escherichia coli have shown that exposure to sublethal concentrations of kanamycin can select for specific mutations. nih.gov For instance, mutations in the gene encoding the translation elongation factor G (EF-G) have been identified, which can provide low-cost resistance in terms of bacterial fitness. nih.gov Additionally, deletions in the C-terminal end of the ATP synthase shaft have been observed at higher sublethal concentrations, conferring a basal level of resistance, albeit with a significant growth defect. nih.gov This highlights that the evolutionary trajectory can be dependent on the concentration of the antibiotic, with different mutational paths being favored under varying selective pressures. nih.gov

The development of resistance is often associated with a fitness cost to the bacterium in the absence of the antibiotic. nih.govasm.org These costs can manifest as reduced growth rates or decreased virulence. asm.org However, compensatory mutations can arise over time, mitigating these fitness costs and stabilizing the resistant phenotype within the population.

The table below summarizes key genes and mutations involved in the evolutionary trajectories of resistance to kanamycin and related aminoglycosides, which are likely relevant to 4''-alpha-D-Glucopyranosylkanamycin B.

| Gene/Target | Type of Mutation/Modification | Consequence |

| aac genes | Gene acquisition (often on plasmids/transposons) | Enzymatic acetylation of the aminoglycoside |

| ant genes | Gene acquisition (often on plasmids/transposons) | Enzymatic nucleotidylation of the aminoglycoside |

| aph genes | Gene acquisition (often on plasmids/transposons) | Enzymatic phosphorylation of the aminoglycoside |

| 16S rRNA | Point mutations | Altered drug binding site on the ribosome |

| armA, rmt genes | Gene acquisition (plasmid-mediated) | Methylation of 16S rRNA, leading to high-level resistance |

| fusA (encodes EF-G) | Point mutations | Low-cost resistance with minimal growth defect |

| ATP synthase genes | Deletions | Basal-level resistance with a significant growth defect |

Synthetic and Semisynthetic Strategies for Analogue Generation and Exploration

Chemical Glycosylation Methods for Targeted Diversification of Aminoglycoside Scaffolds

Chemical glycosylation is a cornerstone technique for the diversification of aminoglycoside antibiotics. This process involves the coupling of a glycosyl donor (an activated sugar molecule) to a glycosyl acceptor (the aminoglycoside scaffold or an intermediate) to form a new glycosidic bond. wikipedia.org The primary challenge lies in controlling the stereochemistry at the newly formed anomeric center and achieving regioselectivity, ensuring the new sugar attaches to the desired position on the acceptor molecule. wikipedia.orgnih.gov

The synthesis of kanamycin (B1662678) analogues often employs a "glycodiversification" strategy, where different sugar moieties are attached to a common core, such as a protected neamine (B104775) or a 2-deoxystreptamine (B1221613) (2-DOS) derivative. nih.govresearchgate.net To manage the high density of reactive hydroxyl and amino groups, a careful protecting group strategy is essential. organic-chemistry.org Amine functionalities are commonly protected as carbamates, such as benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc), or as azides, which are later reduced. nih.govorganic-chemistry.orgnih.gov Hydroxyl groups are often protected as ethers (e.g., benzyl (B1604629) ethers) or silyl (B83357) ethers. nih.gov This orthogonal protection allows for the selective deprotection of a single hydroxyl group to serve as the glycosyl acceptor. organic-chemistry.org

Several glycosylation methods have been adapted for aminoglycoside synthesis.

Trichloroacetimidate Donors: This is a widely used and versatile method. Glycosyl trichloroacetimidates are activated by Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride diethyl etherate (BF₃·OEt₂) to react with the acceptor. nih.govyoutube.com This method has been successfully used in the total synthesis of both kanamycin A and B, demonstrating high efficiency and control over stereochemistry, particularly for forming the challenging α-glycosidic linkages. nih.gov

Thioglycosides: These donors, activated by electrophilic thiophiles, are known for their stability, which allows them to be stored for extended periods. youtube.com They can serve as building blocks that are activated sequentially to construct oligosaccharides in a controlled manner. youtube.com

Glycosyl Halides: The Koenigs-Knorr reaction, using glycosyl halides (bromides or chlorides) as donors, is a classical method that has been applied in early total syntheses of kanamycins. nih.gov However, it can sometimes lead to mixtures of anomers, requiring careful control of reaction conditions. nih.gov

The choice of the glycosyl donor, protecting groups on both the donor and acceptor, and the activating system are all critical factors that determine the yield and stereochemical outcome of the glycosylation reaction. nih.gov For instance, the synthesis of α-glycosides can be directed by using a donor with a non-participating protecting group at the C-2 position. nih.gov

Regioselective Derivatization of Kanamycin B and its Glycosylated Forms

Regioselective derivatization is the art of modifying a single, specific functional group within a molecule that contains multiple, similar reactive sites. This is a paramount challenge in the chemical modification of kanamycin B and its glycosylated analogues due to the presence of five amino groups and numerous hydroxyl groups with comparable reactivities. nih.gov Achieving such selectivity is crucial for establishing clear structure-activity relationships, as biological activity is often highly dependent on the precise location of a modification. nih.gov

The most common strategies for regioselective derivatization involve a sequence of protection, modification, and deprotection steps. The inherent differences in the steric and electronic environments of the functional groups can be exploited to achieve selectivity.

Selective N-Acylation and N-Alkylation: The amino groups of kanamycin B exhibit different nucleophilicities. The 6'-amino group is generally the most reactive primary amine, followed by the 3-amino group. This reactivity difference can be exploited for selective acylation under carefully controlled conditions. For more complex modifications, an orthogonal protection strategy is required, where different amino groups are masked with protecting groups that can be removed under distinct conditions.

Targeting Primary Hydroxyl Groups: Among the hydroxyl groups, the primary hydroxyl at the 6''-position is the most accessible and is a frequent target for modification. nih.gov A common approach involves first protecting all the amino groups (e.g., with Boc or Cbz), which then allows for the selective reaction of the primary 6''-OH group. nih.gov For instance, it can be selectively sulfonylated (e.g., with tosyl chloride or triisopropylbenzenesulfonyl chloride) to install a good leaving group. nih.gov This sulfonate ester can then be displaced by various nucleophiles to introduce a wide array of functionalities, such as halogens, azides, thiols, or alkoxy groups. The azide (B81097) can subsequently be reduced to an amine, providing a route to 6''-amino-6''-deoxy analogues.

Enzymatic and Catalyst-Controlled Derivatization: In some cases, enzymes or catalysts can provide a high degree of regioselectivity that is difficult to achieve with classical chemical methods. For example, chiral phosphoric acids have been used to catalyze the desymmetrizative glycosylation of 2-deoxystreptamine, allowing for selective reaction at either the C4 or C6 hydroxyl groups based on the chirality of the catalyst. rsc.org

The following table summarizes examples of regioselective derivatization strategies applied to kanamycin scaffolds.

Chemoenzymatic Synthesis of Novel Glycosylated Aminoglycoside Analogues

Chemoenzymatic synthesis merges the precision and stereoselectivity of enzymatic catalysis with the flexibility of chemical synthesis to create complex molecules like novel aminoglycosides. rsc.org This approach circumvents many of the challenges associated with purely chemical methods, such as the need for extensive protecting group manipulations and the difficulty in controlling stereochemistry, especially in glycosylation reactions. nih.gov

The strategy typically involves the chemical synthesis of a modified substrate—either a modified aminoglycoside acceptor or a modified sugar donor—which is then subjected to an enzymatic transformation. Glycosyltransferases are a key class of enzymes used in this approach. nih.gov These enzymes catalyze the transfer of a sugar moiety from an activated nucleotide sugar donor (e.g., UDP-glucose) to a specific acceptor substrate with high regio- and stereoselectivity. nih.gov

Key aspects of the chemoenzymatic approach include:

Enzyme Promiscuity: The success of this strategy often relies on the ability of wild-type or engineered enzymes to accept unnatural, chemically modified substrates. researchgate.net Researchers can exploit the substrate promiscuity of certain glycosyltransferases to attach novel or modified sugars to an aminoglycoside core.

Synthesis of Modified Sugar Donors: Chemical synthesis is employed to create nucleotide sugar donors bearing non-native functionalities. For example, sugars can be modified with azide or fluoride (B91410) groups, which are then enzymatically transferred to the aminoglycoside acceptor. rsc.org

Generation of the Acceptor Scaffold: The aminoglycoside acceptor itself can be a product of chemical synthesis or modification, designed to be a suitable substrate for the chosen enzyme.

A powerful application of this methodology is the enzymatic elongation of a carbohydrate chain on an aminoglycoside. A single sugar residue can be attached chemically, which then serves as a handle for further enzymatic glycosylation by a series of glycosyltransferases, enabling the construction of complex oligosaccharide appendages. nih.gov This method has been used to create glycosylated analogues of bioactive peptides to improve their stability and activity, a strategy that is directly applicable to aminoglycosides. youtube.com While the cost of enzymes and nucleotide sugar donors can be a drawback, chemoenzymatic methods offer an elegant and efficient pathway to novel glycosylated analogues that would be exceedingly difficult to produce by chemical synthesis alone. nih.gov

Library Synthesis and High-Throughput Screening for Molecular Interaction Discovery

To efficiently explore the vast chemical space of possible aminoglycoside derivatives, researchers often turn to combinatorial approaches to generate libraries of related compounds. Library synthesis, coupled with high-throughput screening (HTS), accelerates the discovery of new molecules with desired biological activities, such as binding to specific RNA targets or inhibiting bacterial growth.

Library Synthesis: The synthesis of an aminoglycoside library typically involves a common scaffold or intermediate that is subjected to a series of parallel reactions with a diverse set of building blocks. A "glycodiversification" strategy is a prime example, where a common aminoglycoside core, like a protected neamine or kanamycin B derivative, is glycosylated with a library of different sugar donors. researchgate.netnih.gov This creates a collection of analogues that vary only in the structure of the appended glycan, allowing for a systematic investigation of how the sugar moiety influences biological activity. researchgate.net Another approach is to take a final, complex aminoglycoside and perform parallel modifications at an accessible position, such as the 6''-amino or hydroxyl group, using a variety of acylating or alkylating agents. nih.gov

High-Throughput Screening (HTS): Once a library is synthesized, HTS is used to rapidly evaluate the biological activity of each compound. For aminoglycosides, screening assays can be designed to measure various effects:

Antibacterial Activity: The most direct screening method involves testing the library against a panel of pathogenic bacteria, including drug-resistant strains, to determine the minimum inhibitory concentration (MIC) for each compound. nih.gov

Target Binding: Since aminoglycosides primarily target the bacterial ribosome, HTS assays can measure the binding affinity of library members to the 16S rRNA A-site. This can be done using techniques like fluorescence polarization or surface plasmon resonance.

Mechanism-Based Screening: Assays can be developed to identify compounds that evade specific resistance mechanisms. For example, a library can be screened against bacteria expressing a particular aminoglycoside-modifying enzyme to find analogues that are not substrates for that enzyme. nih.gov

A notable example of this approach involved the synthesis of a library of kanamycin B analogues which were then evaluated for their antibacterial properties. nih.gov This process revealed important structure-activity relationships that guide the future design of aminoglycoside antibiotics effective against resistant bacteria. nih.gov Similarly, screening of aminoglycoside-derived libraries led to the discovery of amphiphilic kanamycin derivatives with potent antifungal properties, a previously unrecognized biological activity for this class of molecules. researchgate.net This workflow of library synthesis followed by HTS is a powerful engine for discovering novel molecular interactions and identifying promising lead compounds.

Advanced Analytical Techniques for Research and Development of Glycosylated Aminoglycosides

Chromatographic Method Development for Purity Assessment and Isolation from Complex Matrices

Chromatography is a cornerstone for the purification and analysis of aminoglycosides. psu.edu Due to their high polarity, low volatility, and lack of a strong UV-absorbing chromophore, specialized chromatographic approaches are often required. psu.eduwaters.com The development of methods for compounds like 4''-alpha-D-Glucopyranosylkanamycin B focuses on achieving high resolution and recovery, whether for analytical-scale purity checks or preparative-scale isolation.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of aminoglycosides. nih.gov Methods are often tailored to address the specific physicochemical properties of these compounds.

Reversed-Phase (RP-HPLC): While standard RP-HPLC is challenged by the high hydrophilicity of aminoglycosides, the use of ion-pairing agents in the mobile phase can significantly improve retention and separation. nih.gov These agents, such as heptafluorobutyric acid (HFBA) or sodium octanesulfonate, form neutral complexes with the positively charged amino groups of the aminoglycosides, allowing them to interact with the nonpolar stationary phase. nih.govoup.com

Hydrophilic Interaction Chromatography (HILIC): HILIC is an increasingly popular alternative for separating highly polar compounds. waters.com It utilizes a polar stationary phase (e.g., aminopropyl or bare silica) and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile. This technique allows for the effective retention and separation of polar analytes like glycosylated aminoglycosides without the need for ion-pairing agents that can interfere with mass spectrometry detection. waters.com

Ion-Exchange Chromatography (IEC): Given that aminoglycosides are basic compounds and exist as cations at acidic or neutral pH, strong cation-exchange (SCX) chromatography is a highly effective separation mode. nih.gov Separation is based on the differential binding of the cationic analytes to the negatively charged stationary phase, with elution achieved by increasing the ionic strength or pH of the mobile phase. nih.gov

Detection remains a key challenge in HPLC analysis of aminoglycosides. Since they lack a natural chromophore, direct UV detection is often performed at low wavelengths (~200 nm), though sensitivity can be limited. oup.com An alternative approach involves complexation with borate (B1201080) ions, which allows for direct UV detection with improved sensitivity. oup.com More commonly, derivatization techniques are employed, either pre-column or post-column, to attach a UV-absorbing or fluorescent tag to the molecule. However, the most specific and sensitive detection is achieved by coupling HPLC with mass spectrometry (LC-MS), which provides both quantitative data and structural information. waters.comresearchgate.net

Table 1: Examples of HPLC Conditions for Aminoglycoside Analysis

| Technique | Column | Mobile Phase | Detection | Application Note |

|---|---|---|---|---|

| RP-HPLC (Ion-Pair) | C18 (4.6 mm x 250 mm, 5 µm) | Methanol-disodium tetraborate (B1243019) buffer (0.1 M, pH 9.0)-water (20:20:60) with 1 g/L sodium octanesulfonate | Direct UV | Developed for tobramycin (B1681333) and amikacin (B45834), demonstrating the utility of borate complexation for direct detection. oup.com |

| HILIC | Atlantis Premier BEH Z-HILIC | Acetonitrile/Water with Ammonium Formate | Mass Spectrometry (QDa) | A rapid method for separating various aminoglycosides without derivatization, showing excellent linearity and sensitivity. waters.com |

| SCX-HPLC | Strong Cation-Exchange Column | Aqueous sodium acetate (B1210297) (5.0 x 10⁻³ mol/L) and sodium chloride (0.65 mol/L) at pH 6.1 | Chemiluminescence (CL) | Developed for direct analysis in water samples, based on the inhibitory effect of aminoglycosides on a luminol-H₂O₂ reaction. nih.gov |

| UHPLC-MS/MS | Poroshell Analytical Column | Acetonitrile and heptafluorobutyric acid | Tandem Mass Spectrometry | A high-sensitivity method for determining twelve different aminoglycosides in various food matrices. mdpi.com |

This table is interactive. Click on the headers to sort the data.

Capillary Electrophoresis (CE) offers a high-efficiency, rapid, and low-solvent-consumption alternative for the analysis of aminoglycosides. researchgate.net Its separation mechanism, based on the charge-to-size ratio of analytes, is well-suited for these charged molecules. nih.gov

The analysis of aminoglycosides by CE often involves their complexation with borate ions from the background electrolyte. capes.gov.brnih.gov This interaction not only facilitates separation but also enhances direct UV detection capabilities. nih.gov The technique has proven effective in separating mixtures of various aminoglycosides, including closely related compounds and impurities from fermentation products. capes.gov.brnih.gov For instance, a method using a 160 mM sodium tetraborate decahydrate (B1171855) buffer demonstrated linearity over a range of 0.050-1.0 mg/ml for quantifying dihydrostreptomycin (B1670612) and streptomycin (B1217042). nih.gov The reproducibility of CE methods is typically high, with relative standard deviations (RSDs) for migration times often below 0.5%. capes.gov.br For heavily glycosylated molecules, CE can also be coupled with sodium dodecyl sulfate (B86663) (CE-SDS) to monitor purity and integrity, separating molecules based on their hydrodynamic size. americanlaboratory.com

Table 2: Capillary Electrophoresis Parameters for Aminoglycoside Separation

| Parameter | Condition | Research Finding |

|---|---|---|

| Background Electrolyte | 160 mM Sodium Tetraborate Decahydrate | Enabled separation and quantification of multiple aminoglycosides. nih.gov |

| Detection | Direct UV | Borate complexation allows for direct UV detection, which is otherwise difficult due to the lack of a strong chromophore. nih.gov |

| Polarity | Reversed (Cathode to Anode) | Commonly used for separating APTS-labeled glycans under suppressed electroosmotic flow. nih.gov |

| Reproducibility (Migration Time) | RSDs from 0.21% to 0.44% | Demonstrates the high precision and reliability of the CE method for identification. capes.gov.br |

This table is interactive. Click on the headers to sort the data.

Countercurrent Chromatography (CCC) and its high-pressure variant, High-Performance Centrifugal Partition Chromatography (HPCPC), are liquid-liquid partition chromatography techniques ideal for the preparative-scale purification of natural products. gilson.comslideshare.netwikipedia.org These methods operate without a solid stationary phase, instead using two immiscible liquid phases. gilson.com One phase is held stationary by a centrifugal field, while the other (mobile) phase is pumped through it. wikipedia.org

This approach offers significant advantages for purifying polar and potentially fragile compounds like 4''-alpha-D-Glucopyranosylkanamycin B. The absence of a solid support eliminates irreversible sample adsorption and denaturation, leading to high recovery of the target molecule. gilson.com CCC/HPCPC is highly scalable, capable of purifying quantities from milligrams to kilograms, making it suitable for transitioning from laboratory research to industrial production. slideshare.netwikipedia.org The key to a successful separation is the selection of an appropriate biphasic solvent system where the compound of interest has a suitable partition coefficient (Kd), typically between 0.5 and 3. gilson.com This ensures efficient partitioning and resolution from impurities within the complex matrix. mdpi.com

Spectrophotometric and Fluorometric Assays for Biochemical Activity and Reaction Monitoring

Spectrophotometric and fluorometric assays provide rapid and cost-effective means to quantify aminoglycosides and monitor their biochemical activity.

Spectrophotometric methods are often based on the formation of colored complexes. One common approach involves a proton transfer reaction between the primary amino groups of the aminoglycoside (acting as a Lewis base) and a Lewis acid like 2,4,6-trinitrophenol (picric acid) or 2,4-dinitrophenol. japsonline.com This reaction forms a yellow ion-pair complex that can be quantified by measuring its absorbance, typically around 406-418 nm. japsonline.com Another method uses the complex of Praseodymium (Pr³⁺) with stilbazochrome-P, which forms a precipitate with aminoglycosides; the concentration can be determined by measuring the change in absorbance of the supernatant at 560 nm. nih.gov

Fluorometric assays offer higher sensitivity. These can involve derivatizing the aminoglycoside with a fluorescent tag or using fluorescent probes. For instance, fluorescently labeled aminoglycoside derivatives have been developed to monitor their uptake and trafficking within bacterial cells using techniques like fluorescence microscopy and fluorescence-activated cell sorting (FACS). acs.orgnih.gov These studies allow for the direct observation of the antibiotic's interaction with its target environment, providing crucial information on its mechanism of action. acs.org

Quantitative Analysis Methods for Research Samples (e.g., Quantitative NMR)

While techniques like HPLC-MS are dominant for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Quantitative NMR (qNMR), offers a powerful alternative. qNMR is a primary ratio method that can provide highly accurate quantification without the need for an identical analyte as a reference standard. Instead, an internal standard of known purity and concentration is used.

For aminoglycosides, 2D NMR techniques like COSY and RELAY are instrumental in assigning proton resonances and elucidating the structures of derivatives, even within complex reaction mixtures. nih.gov The complete proton assignments for related compounds like kanamycin (B1662678) A and B have been achieved using various 2D NMR methods. nih.gov For quantitative purposes, the integral of a specific, well-resolved proton signal from the analyte is compared to the integral of a signal from the internal standard. The accuracy of qNMR depends on factors such as ensuring full relaxation of the nuclei (requiring long relaxation delays) and selecting signals that are free from overlap. This makes it a valuable tool for certifying reference materials and accurately determining the concentration of research samples of compounds like 4''-alpha-D-Glucopyranosylkanamycin B.

Microfluidic and Miniaturized Analytical Systems for High-Throughput Research Applications

Microfluidic systems, or "lab-on-a-chip" technologies, are emerging as powerful tools for high-throughput analysis in drug discovery and development. nih.gov These miniaturized systems offer numerous advantages, including significantly reduced sample and reagent consumption, faster analysis times, high integration potential, and portability. researchgate.net

For aminoglycoside research, microfluidic platforms can be integrated with various detection methods. A notable example is a system that uses the inhibitory effect of aminoglycosides on the chemiluminescence reaction between luminol (B1675438) and copper ions for detection. researchgate.net Microfluidic devices are also being developed for rapid antibiotic susceptibility testing (AST), allowing for the monitoring of bacterial growth in the presence of antibiotics in a high-throughput manner. nih.gov Furthermore, the automation capabilities of liquid handling systems combined with miniaturized sample preparation, such as using specialized C18/MAX-tips, enable high-throughput enrichment of glycosylated peptides and glycans from complex biological samples for subsequent analysis. nih.govnih.gov This approach reduces processing time and human error, facilitating large-scale glycoproteomic studies relevant to the development and characterization of glycosylated antibiotics. nih.gov The integration of high-throughput screening with deep learning models also represents a frontier in discovering novel antibacterial compounds from vast virtual libraries. biorxiv.org

Future Directions and Emerging Research Areas in Glycosylated Aminoglycoside Research

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Understanding

The application of "omics" technologies offers a holistic view of the biological systems interacting with glycosylated aminoglycosides, providing profound insights into their mechanisms of action and resistance. nih.govnih.gov These high-throughput methods allow for a global analysis of genes, proteins, and metabolites, moving beyond single-target studies to a systems-level understanding. oup.com

Genomics and Transcriptomics : The sequencing of microbial genomes has become a powerful tool for "genome mining" to identify novel biosynthetic gene clusters (BGCs) that may produce new aminoglycoside structures. oup.comacs.org By comparing the DNA sequences of antibiotic-producing strains with non-producing ones, or resistant bacteria with susceptible ones, researchers can pinpoint genes responsible for synthesis and resistance. mdpi.com Transcriptomics, through techniques like RNA-Seq, reveals how bacteria modulate gene expression in response to treatment with compounds such as 4''-alpha-D-Glucopyranosylkanamycin B, highlighting the cellular pathways affected and potential new drug targets. nih.gov

Proteomics : This field investigates the complete set of proteins expressed by an organism. When a bacterium is exposed to a glycosylated aminoglycoside, proteomics can identify changes in protein expression that are part of the stress response or resistance mechanism. nih.gov For example, it can detect the upregulation of efflux pumps or aminoglycoside-modifying enzymes (AMEs). This information is critical for understanding how resistance develops and for designing derivatives that can evade these mechanisms.

Metabolomics : By analyzing the complete set of small-molecule metabolites, metabolomics provides a functional readout of the cellular state. nih.gov Comparing the metabolic profiles of bacteria treated with a glycosylated aminoglycoside to untreated bacteria can reveal the specific biochemical pathways that are disrupted. This can help to fully elucidate the compound's mechanism of action and identify potential biomarkers for its activity. nih.gov

The integration of these omics datasets provides a multi-layered, comprehensive picture of how glycosylated aminoglycosides function and how bacteria respond to them, paving the way for more informed drug discovery and development. nih.gov

| Omics Technology | Application in Glycosylated Aminoglycoside Research | Potential Insights |

| Genomics | Identifying novel biosynthetic gene clusters (BGCs) in microorganisms. oup.comacs.org | Discovery of new aminoglycoside scaffolds and modifying enzymes. |

| Transcriptomics | Analyzing changes in gene expression upon antibiotic exposure. | Understanding cellular stress responses and resistance pathways. |

| Proteomics | Quantifying changes in protein levels, including resistance enzymes. nih.gov | Identification of specific resistance mechanisms (e.g., enzyme modification, efflux). |

| Metabolomics | Profiling metabolic changes in bacteria after treatment. nih.gov | Elucidation of the precise mechanism of action and downstream cellular effects. |

Computational Modeling for Rational Design of Novel Analogues with Desired Molecular Properties

Computational modeling and in silico techniques are revolutionizing the design of new drugs, offering a faster and more cost-effective alternative to traditional trial-and-error synthesis. nih.gov For glycosylated aminoglycosides, these methods are instrumental in designing novel analogues of the kanamycin (B1662678) family that can overcome resistance and exhibit enhanced target affinity. nih.gov

The primary goal is to create "neoglycosides"—new aminoglycoside derivatives—that bind effectively to the bacterial ribosome's A-site but are poor substrates for AMEs, the main cause of clinical resistance. mdpi.comnih.gov Structural knowledge of both the ribosomal target and the resistance enzymes is paramount for this approach. mdpi.com

3D-QSAR and Pharmacophore Modeling : Three-dimensional quantitative structure-activity relationship (3D-QSAR) models can be developed using biological data from known aminoglycoside derivatives. nih.gov These models help predict the antibacterial activity of newly designed compounds. Pharmacophore modeling identifies the essential spatial arrangement of chemical features required for binding to the ribosomal target, guiding the design of new scaffolds that mimic these interactions. nih.gov

Molecular Docking and Dynamics : Molecular docking simulations can predict how a designed analogue, such as a new derivative of Kanamycin B, will bind to the 16S rRNA A-site or to the active site of a resistance enzyme like AAC(6')-Ii. mdpi.com This allows researchers to virtually screen libraries of compounds and prioritize those with the highest predicted binding affinity for the target and the lowest affinity for resistance enzymes. Molecular dynamics simulations can further explore the conformational changes and stability of the drug-target complex over time.

By using these computational tools, researchers can rationally modify specific functional groups on the aminoglycoside structure. For instance, modifications can be designed to introduce steric hindrance that prevents the molecule from fitting into the active site of an AME, without compromising its ability to bind to the ribosome and exert its antibacterial effect.

| Computational Method | Objective in Aminoglycoside Design | Example Application |

| 3D-QSAR | Predict the biological activity of novel analogues based on their 3D structure. nih.gov | Scoring potential new ligands assembled from a neamine (B104775) core and diverse molecular fragments. nih.gov |

| Pharmacophore Modeling | Identify key interaction points required for binding to the ribosomal A-site. nih.gov | Designing new molecular scaffolds that reproduce the key interactions of existing aminoglycosides. nih.gov |

| Molecular Docking | Simulate the binding of a ligand to a receptor's active site. | Predicting the affinity of a Kanamycin B analogue for a resistance enzyme versus the bacterial ribosome. mdpi.com |

| In Silico Screening | Virtually test large libraries of compounds for potential activity. nih.gov | Rapidly identifying promising lead candidates for chemical synthesis and further testing. |

Novel Enzymatic Biotransformation Approaches for Sustainable Production and Diversification